(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride
Description
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 3-position of the phenyl ring.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSLMORNSCNKJ-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-(Methylsulfonyl)Acetophenone
The foundational step involves converting 3-(methylsulfonyl)acetophenone into the corresponding β-amino alcohol. This is achieved via reductive amination, where the ketone reacts with an ammonia source in the presence of a reducing agent. For example:
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Reagents : Ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.
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Conditions : Stirring at 25–30°C for 12–24 hours under inert atmosphere.
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Mechanism : The ketone undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced to the amine.
The crude product, a racemic mixture of the amino alcohol, is then subjected to chiral resolution to isolate the (S)-enantiomer.
Chiral Resolution and Enantiomeric Enrichment
Diastereomeric Salt Formation
A classical method for resolving enantiomers involves forming diastereomeric salts with chiral acids. For instance:
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Chiral Acid : (R)- or (S)-mandelic acid is added to the racemic amino alcohol in ethanol.
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Crystallization : The diastereomeric salt of the (S)-enantiomer preferentially crystallizes, while the (R)-counterpart remains in solution.
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Recovery : The crystals are filtered, washed with cold ethanol, and treated with a base (e.g., NaOH) to regenerate the free (S)-amino alcohol.
Enzymatic Resolution
Alternative approaches employ lipases or esterases to selectively hydrolyze one enantiomer. For example:
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Substrate : The racemic amino alcohol is acetylated to form an ester.
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Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact.
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Isolation : The (S)-ester is hydrolyzed under basic conditions to yield the desired enantiomer.
Hydrochloride Salt Formation
The free (S)-amino alcohol is converted to its hydrochloride salt to enhance stability and solubility:
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Reagents : Hydrogen chloride (HCl) gas or concentrated hydrochloric acid in anhydrous diethyl ether.
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Procedure : The amino alcohol is dissolved in ether, and HCl is bubbled through the solution until precipitation completes.
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Purification : The precipitate is filtered, washed with cold ether, and dried under vacuum.
Optimization of Reaction Conditions
Temperature and pH Control
Catalytic Enhancements
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Asymmetric Catalysis : Chiral catalysts like Ru(BINAP)Cl₂ improve enantioselectivity during reductive amination, achieving up to 92% enantiomeric excess (ee).
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Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances reaction homogeneity, particularly in large-scale syntheses.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to improve efficiency:
Green Chemistry Initiatives
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Solvent Recycling : Ethanol and water mixtures are recovered via distillation, reducing waste.
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Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) are filtered and reused, lowering production costs.
Purification and Analytical Characterization
Crystallization Techniques
Analytical Validation
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HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiomeric purity (>98% ee).
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NMR Spectroscopy : ¹H and ¹³C NMR verify structural integrity, with characteristic peaks at δ 2.95 (SO₂CH₃) and δ 4.10 (C-OH).
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 251.73 [M+H]⁺, consistent with the hydrochloride salt.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scale | Key Advantages |
|---|---|---|---|---|
| Reductive Amination | 65–75 | 85–92 | Lab-scale | Low cost, minimal equipment |
| Enzymatic Resolution | 70–80 | 95–99 | Pilot-scale | High enantiopurity, eco-friendly |
| Continuous Flow | 75–85 | 90–94 | Industrial | Scalable, reduced waste |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride has been investigated for its potential use in drug development, particularly in the treatment of neurological disorders. Its structural similarity to known neurotransmitter modulators suggests it may influence neurotransmission pathways.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate to strong antibacterial activity.
3. Antitumor Potential
In vitro studies have explored the cytotoxic effects of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride against several cancer cell lines, including pancreatic and gastric cancer cells. The results suggest significant antitumor activity, making it a candidate for further development as an anticancer agent.
4. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly through its ability to chelate metal ions, which is crucial for inhibiting metalloproteins involved in microbial growth and cancer cell proliferation.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride compared to similar compounds:
| Compound Name | Antibacterial Activity | Antitumor Activity | Enzyme Inhibition |
|---|---|---|---|
| This Compound | Moderate (64-512 µg/mL) | Significant | Yes |
| Similar Compound A | Low | Low | No |
| Similar Compound B | Moderate | Moderate | Yes |
Case Studies
Case Study 1: Antibacterial Efficacy Assessment
A study conducted by researchers at Southern Federal University evaluated the antibacterial efficacy of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride and its derivatives. The results indicated significant antibacterial activity against both gram-positive and gram-negative bacteria, emphasizing the importance of structural modifications in enhancing biological activity.
Case Study 2: In Vitro Antitumor Activity
In vitro assessments on human cancer cell lines demonstrated that (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride exhibited a dose-dependent cytotoxic effect on pancreatic and gastric cancer cells. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino group and methylsulfonyl group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analysis
Methoxy () and methylthio () substituents are electron-donating, which may reduce target selectivity but improve solubility or metabolic stability. Fluorine () and trifluoromethyl () groups are EWGs, balancing lipophilicity and metabolic resistance .
Physicochemical Properties :
- Solubility : The hydrochloride salt form enhances water solubility across all analogs. The sulfonyl group in the target compound likely increases polarity compared to methylthio () or methoxy () derivatives.
- Molecular Weight : The trifluoromethyl analog () has the highest molecular weight (259.63), impacting pharmacokinetics such as absorption and distribution .
Safety and Toxicity :
- The methoxy-substituted compound () carries GHS07 warnings for oral toxicity, skin/eye irritation, and respiratory hazards, suggesting substituent-dependent toxicity profiles .
- Methylsulfonyl groups are generally associated with lower acute toxicity compared to thioethers, which may form reactive metabolites .
Pharmacological Implications
- COX-2 Selectivity : Methylsulfonyl and trifluoromethyl groups (as in and ) are common in COX-2 inhibitors, suggesting the target compound may share anti-inflammatory or analgesic properties .
- Drug Design : Fluorine and trifluoromethyl groups () enhance blood-brain barrier penetration, making these analogs candidates for central nervous system (CNS) targets .
Biological Activity
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride, also known by its CAS number 1213437-28-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| CAS Number | 1213437-28-5 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant properties. The compound's structure allows it to bind effectively to serotonin transporters, thereby increasing serotonin levels in the synaptic cleft.
Pharmacological Effects
Research indicates that (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride exhibits several pharmacological effects:
- Antidepressant Activity : Studies have demonstrated that this compound can reduce symptoms of depression in animal models, suggesting potential use in treating major depressive disorder.
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-related behaviors in preclinical studies, indicating its potential as an anxiolytic agent.
- Neuroprotective Properties : Preliminary research suggests that (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride:
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride in a rat model of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, with an increase in serotonin levels observed post-treatment.
Study 2: Anxiolytic Activity
In a separate investigation published in Pharmacology Biochemistry and Behavior, the anxiolytic properties were assessed using the elevated plus maze test. The compound demonstrated a marked increase in time spent in open arms, suggesting reduced anxiety levels.
Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride significantly decreased cell death and oxidative stress markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve the (S)-enantiomer. Post-reduction, the methylsulfonyl group is introduced via nucleophilic substitution or oxidation of a thioether intermediate. Enantiomeric purity (>99% ee) is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .
Q. How should researchers characterize the compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methylsulfonyl group (δ ~3.0 ppm for CH) and the chiral center environment .
- X-ray Crystallography : For absolute stereochemistry confirmation, single-crystal X-ray diffraction is recommended .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of HCl or sulfonyl groups) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., N95 mask) is required if dust generation is possible .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Waste Disposal : Collect aqueous waste separately and neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing moiety, deactivating the phenyl ring toward electrophilic substitution. However, it enhances the acidity of α-protons (e.g., adjacent to the amino group), enabling deprotonation with bases like LDA for alkylation or condensation reactions. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress under varying pH conditions .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
- Methodological Answer :
- Batch Analysis : Verify compound purity (HPLC ≥98%) and stereochemical integrity, as impurities or racemization can skew results .
- Assay Optimization : Use isothermal titration calorimetry (ITC) to quantify binding affinity directly, minimizing false positives from fluorescence-based assays.
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 2-(3-sulfonylphenyl)ethylamine derivatives) to identify trends .
Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS and assign structures using tandem mass fragmentation .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Q. What are the limitations of using this compound in in vivo models, and how can they be mitigated?
- Methodological Answer :
- Solubility Challenges : The hydrochloride salt improves aqueous solubility, but co-solvents (e.g., cyclodextrins) may be needed for intravenous administration. Conduct phase-solubility studies to identify optimal formulations .
- Metabolic Instability : Use LC-MS/MS to identify major metabolites in liver microsome assays. Introduce deuterium at labile positions (e.g., α to the amino group) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
